

A Comprehensive Guide to Utilizing Z-Levd-fmk in Pyroptosis Research

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Compound of Interest

Compound Name: Z-Levd-fmk

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These application notes provide a detailed guide for the effective use of **Z-Levd-fmk**, a selective inhibitor of caspase-4 and caspase-5, in the study of non-canonical pyroptosis. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate its application in academic and industrial research settings.

Introduction to Z-Levd-fmk and Pyroptosis

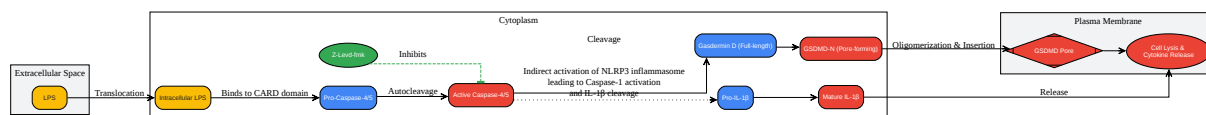
Pyroptosis is a form of pro-inflammatory programmed cell death initiated by certain inflammasomes. It is distinct from other forms of cell death, such as apoptosis, and is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines.[1] Pyroptosis can be triggered through two main pathways: the canonical pathway, mediated by caspase-1, and the non-canonical pathway, which is dependent on caspase-4 and caspase-5 in humans and caspase-11 in mice.[2]

The non-canonical pathway is primarily activated by intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3] Upon binding to LPS, caspase-4/5 becomes activated and subsequently cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis and the release of inflammatory contents, including interleukin-1 β (IL-1 β) and IL-18.[2][3]

Z-Levd-fmk is a cell-permeable, irreversible inhibitor that specifically targets the catalytic site of caspase-4 and caspase-5. Its structure, featuring a fluoromethylketone (FMK) group, allows for covalent modification of the active site cysteine residue, thereby preventing the cleavage of downstream substrates like GSDMD. This specificity makes **Z-Levd-fmk** an invaluable tool for dissecting the role of the non-canonical inflammasome pathway in various physiological and pathological processes.

Mechanism of Action of Z-Levd-fmk in Non-Canonical Pyroptosis

The inhibitory action of **Z-Levd-fmk** is central to its utility in pyroptosis research. The following diagram illustrates the non-canonical pyroptosis signaling pathway and the specific point of inhibition by **Z-Levd-fmk**.



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Figure 1. Non-canonical pyroptosis pathway and **Z-Levd-fmk** inhibition.

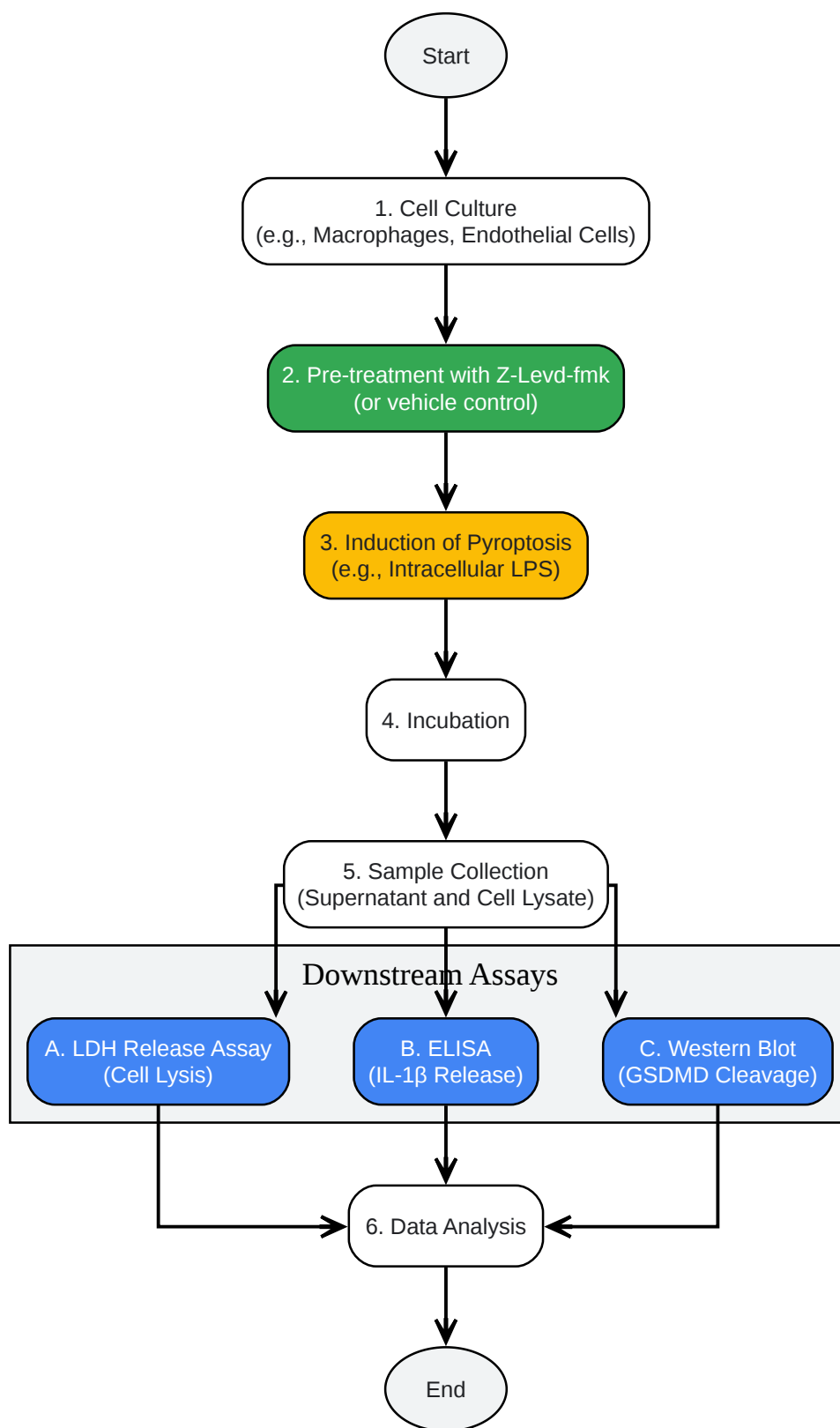
Quantitative Data for Z-Levd-fmk in Pyroptosis Research

The following table summarizes key quantitative parameters for the use of **Z-Levd-fmk**. It is important to note that the optimal concentration and IC₅₀ value can vary depending on the cell type, stimulus, and experimental conditions. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Parameter	Value	Cell Type/Model	Reference
Working Concentration (In Vitro)	10 - 50 μ M	General recommendation for caspase inhibitors.	[4]
20 μ M	Human RPE cells (inhibition of IL-1 β -induced IL-8 production).[5]	[5]	
20 μ M	5C cells (inhibition of PARP cleavage).[5]	[5]	
IC50 Value	Not explicitly reported for pyroptosis.	-	-
In Vivo Dosage	6 mg/kg (for a similar caspase-8 inhibitor, Z-IETD-fmk)	Mouse model, intraperitoneal injection.[6]	[6]
Storage of Stock Solution	-20°C (aliquoted to avoid freeze-thaw cycles)	DMSO (typically 2-5 mM stock).[7]	[7]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effect of **Z-Levd-fmk** on pyroptosis. The following workflow diagram outlines a typical experimental setup.



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